2-Butyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-Butyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The presence of the thiazolidine ring imparts unique chemical properties that make it a valuable building block for the synthesis of bioactive molecules.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 2-butyl-1,3-thiazolidine-4-carboxylic acid, are known to have a broad spectrum of biological activities .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to diverse therapeutic and pharmaceutical activities .
Biochemical Pathways
Thiazolidine derivatives, in general, are known to influence a variety of biological processes .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activities .
Action Environment
The degradation behavior of certain thiazolidine derivatives has been observed to favor higher temperatures and ph .
Biochemical Analysis
Biochemical Properties
The 2-Butyl-1,3-thiazolidine-4-carboxylic acid is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine . This reaction forms a thiazolidine product that remains stable and does not require any catalyst . The reaction kinetics are fast and can be improved by tuning the electronic characteristics of the hydrazide moiety .
Cellular Effects
Thiazolidine derivatives have been shown to have potential for the coupling of biomolecules in an efficient and biocompatible manner . This suggests that this compound may interact with various cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with 1,2-aminothiols to form a thiazolidine product . This reaction is orthogonal, meaning it does not interfere with other reactions in the system . The product of this reaction remains stable and does not require a catalyst .
Temporal Effects in Laboratory Settings
It has been shown that the thiazolidine product of its reaction with 1,2-aminothiols remains stable .
Metabolic Pathways
It is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds through the formation of a thiazolidine intermediate, which can be further converted into the desired product under specific conditions. For instance, the reaction of L-cysteine with aldehydes followed by Boc protection yields enantiopure thiazolidine-4-carboxylic acids .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-Butyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and bioactive molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the butyl group.
2-Ethylthiazolidine-4-carboxylic acid: Another analog with an ethyl group instead of a butyl group.
Thiazolidin-4-one derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness: 2-Butyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct entity in the family of thiazolidine derivatives .
Properties
IUPAC Name |
2-butyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKWDIJKMEYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1NC(CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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